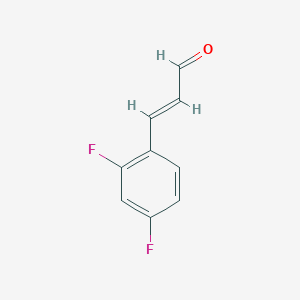

2,4-Difluorocinnamaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

883107-63-9 |

|---|---|

Molecular Formula |

C9H6F2O |

Molecular Weight |

168.14 g/mol |

IUPAC Name |

3-(2,4-difluorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-6H |

InChI Key |

XVVKESKJTRIKLY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)C=CC=O |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)/C=C/C=O |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Difluorocinnamaldehyde and Its Precursors

Established Synthetic Routes to Cinnamaldehyde (B126680) Scaffolds

The creation of the cinnamaldehyde backbone, an α,β-unsaturated aldehyde, is commonly achieved through condensation reactions that form a new carbon-carbon double bond. The Wittig reaction and the Knoevenagel condensation are two of the most prominent and versatile methods employed for this purpose.

The Wittig reaction is a widely used method for synthesizing alkenes from carbonyl compounds. In the context of cinnamaldehyde synthesis, it involves the reaction of a benzaldehyde (B42025) with a phosphorus ylide. edubirdie.com The reaction was discovered by Georg Wittig and is valued for its reliability in forming a carbon-carbon double bond at a specific location. webassign.net

The process begins with the formation of a phosphonium (B103445) salt, typically by an SN2 reaction between triphenylphosphine (B44618) and an alkyl halide. edubirdie.com A strong base is then used to deprotonate the carbon adjacent to the phosphorus, creating a resonance-stabilized intermediate known as a phosphorus ylide or Wittig reagent. edubirdie.commasterorganicchemistry.com This ylide then reacts with an aldehyde or ketone. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and a triphenylphosphine oxide byproduct. study.com The high stability of the triphenylphosphine oxide byproduct is a significant driving force for this reaction. study.com

For the synthesis of cinnamaldehyde derivatives, a substituted benzaldehyde is reacted with an appropriate phosphorus ylide. Stabilized ylides, such as the one used to produce ethyl cinnamate, tend to favor the formation of the (E)-isomer, which is the more stable trans configuration. webassign.net

Table 1: Key Steps in the Wittig Reaction for Cinnamaldehyde Synthesis

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Formation of Phosphonium Salt | Triphenylphosphine, Alkyl Halide | Phosphonium Salt |

| 2 | Ylide Formation | Phosphonium Salt, Strong Base (e.g., n-BuLi) | Phosphorus Ylide |

| 3 | Reaction with Carbonyl | Phosphorus Ylide, Benzaldehyde | Betaine/Oxaphosphetane |

| 4 | Alkene Formation | Betaine/Oxaphosphetane | Cinnamaldehyde derivative, Triphenylphosphine oxide |

This table outlines the general sequence of the Wittig reaction as applied to the synthesis of cinnamaldehyde scaffolds.

The Knoevenagel condensation is another cornerstone reaction for forming carbon-carbon double bonds, particularly for α,β-unsaturated carbonyl compounds. It is defined as the reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base such as an amine or its salt. researchgate.netwikipedia.org

The mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate ion. alfa-chemistry.com This enolate then attacks the carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. alfa-chemistry.com Subsequent dehydration, often occurring spontaneously or with gentle heating, yields the final α,β-unsaturated product.

Commonly used active methylene compounds include malonic acid, cyanoacetic acid, and their esters. wikipedia.orgrsc.org When malonic acid is used in the presence of pyridine, the reaction is known as the Doebner modification, which often results in concomitant decarboxylation to yield a cinnamic acid. wikipedia.org This approach is a classic method for producing cinnamic acids from aromatic aldehydes. rsc.org

Targeted Synthesis of 2,4-Difluorocinnamaldehyde

The synthesis of this compound requires the prior synthesis of its precursor, 2,4-difluorobenzaldehyde (B74705). Once this precursor is obtained, it can be converted to the final product using one of the established methods for cinnamaldehyde synthesis, such as the Wittig reaction or an aldol-type condensation.

Several synthetic pathways exist for the preparation of 2,4-difluorobenzaldehyde, a key intermediate for pharmaceuticals like the antifungal drug fluconazole. guidechem.comgoogle.com

One common method involves the fluorination of a dichlorinated precursor. For example, 2,4-dichlorobenzaldehyde (B42875) can be treated with potassium fluoride (B91410) to replace the chlorine atoms with fluorine. guidechem.comgoogle.com This halogen exchange reaction often requires phase-transfer catalysts, such as quaternary phosphonium or ammonium (B1175870) salts, to facilitate the reaction. guidechem.com

Another route starts from 1,3-difluorobenzene (B1663923). Through a Gattermann-Koch type reaction, 1,3-difluorobenzene can be reacted with carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the aldehyde group, yielding 2,4-difluorobenzaldehyde. researchgate.net

Oxidation of 2,4-difluorotoluene (B1202308) is also a viable method. The methyl group of 2,4-difluorotoluene can be oxidized to an aldehyde using various oxidizing agents. A continuous oxidation process using hydrogen peroxide as the oxidant and a catalyst system of cobalt, molybdenum, and bromine metal ions in a solvent like acetic acid has been developed. google.com

Further methods include the reduction of 2,4-difluorobenzoyl chloride and a multi-step synthesis starting from m-difluorobenzene involving chloromethylation followed by subsequent reactions to form the aldehyde. prepchem.comgoogle.com

Table 2: Selected Synthetic Routes to 2,4-Difluorobenzaldehyde

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| 2,4-Dichlorobenzaldehyde | Potassium Fluoride, Phase-Transfer Catalyst | 2,4-Difluorobenzaldehyde | guidechem.com |

| 1,3-Difluorobenzene | Carbon Monoxide, HCl, AlCl₃ | 2,4-Difluorobenzaldehyde | researchgate.net |

| 2,4-Difluorotoluene | Hydrogen Peroxide, Metal Ion Catalyst | 2,4-Difluorobenzaldehyde | google.com |

This table summarizes various established methods for synthesizing the crucial precursor, 2,4-difluorobenzaldehyde.

Achieving high yield and selectivity in the synthesis of this compound depends on carefully controlling the reaction parameters. This includes the choice of catalyst, temperature, reaction time, and solvent, particularly in the final condensation step that forms the α,β-unsaturated aldehyde.

For instance, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a related reaction type, reaction time was optimized from 20 hours down to 4 hours without significant loss of conversion or selectivity. scielo.br Similarly, in Biginelli reactions to form dihydropyrimidinones, microwave irradiation temperature and time were explored to find the optimal conditions. beilstein-journals.org These principles of optimizing time and temperature are directly applicable to the synthesis of this compound to maximize efficiency and minimize byproduct formation.

The choice of solvent can profoundly impact the outcome of a chemical reaction, influencing reaction rates, equilibria, and even the stereochemical course. In the context of synthesizing cinnamaldehyde derivatives, the solvent plays a crucial role.

In Wittig reactions, solvents like dichloromethane (B109758) (DCM) are commonly used. edubirdie.comyoutube.com The polarity of the solvent can affect the stability of the intermediates and the solubility of the reactants. While many Wittig reactions are performed in organic solvents, solvent-free conditions have also been developed to align with the principles of green chemistry. webassign.net

In other synthetic transformations, a screening of solvents is often performed to identify the optimal medium. For example, in one study on oxidative fluorination, DCM was found to be the solvent of choice over others. researchgate.net In another optimization study for the synthesis of neolignans, acetonitrile (B52724) was reported to provide the best balance between conversion and selectivity and was noted as a "greener" alternative to solvents like dichloromethane and benzene (B151609). scielo.br The selection of a solvent for the synthesis of this compound would therefore involve balancing factors like reactant solubility, reaction rate, product selectivity, and environmental impact.

Optimization of Reaction Conditions for Yield and Selectivity

Temperature and Pressure Control in Reaction Kinetics

The synthesis of this compound and its essential precursor, 2,4-difluorobenzaldehyde, involves reaction pathways where temperature and pressure are critical parameters for controlling reaction kinetics, yield, and selectivity. The precise manipulation of these conditions is essential for optimizing the formation of the desired products while minimizing side reactions.

In the synthesis of the precursor 2,4-difluorobenzaldehyde from 1,3-difluorobenzene and carbon monoxide, specific temperature and pressure conditions are crucial for achieving high selectivity and conversion rates. researchgate.net Research has identified optimal technological conditions for this reaction, highlighting a reaction temperature of 60°C and a pressure of 1.5 MPa. researchgate.net These parameters, in conjunction with appropriate catalysts like AlCl3 and HCl, facilitate the efficient formation of the aldehyde. researchgate.net The temperature influences the rate of reaction, with higher temperatures generally increasing the speed of chemical reactions. However, excessively high temperatures can lead to undesirable byproducts or decomposition of the product. Pressure control, particularly in reactions involving gases like carbon monoxide, is vital for maintaining reactant concentration in the reaction phase and driving the equilibrium towards the product side. researchgate.net

For the subsequent conversion to a cinnamaldehyde derivative, parallels can be drawn from the synthesis of the parent compound, cinnamaldehyde. One method for cinnamaldehyde synthesis involves the reaction of benzaldehyde and acetaldehyde (B116499) in near-critical water, a state where water exhibits unique solvent properties. google.com This process operates at significantly higher temperatures and pressures, typically between 180°C and 300°C and 2 to 25 MPa. google.com In this range, the reaction proceeds without the need for traditional organic solvents or acid-base catalysts, which simplifies purification and reduces environmental impact. google.com Conversely, other synthetic routes for cinnamaldehyde operate under milder conditions, with temperatures controlled between 0-80°C, followed by purification via reduced pressure distillation at 0.001-1 MPa. google.com

The kinetics of reactions involving fluorine atoms are also highly dependent on temperature. bohrium.comdtic.mil The Arrhenius equation, which describes the temperature dependence of reaction rates, is fundamental in these analyses. For instance, studies on the reaction of fluorine atoms with hydrogen show a clear exponential relationship between the rate constant and temperature. bohrium.com This fundamental principle underscores the importance of precise temperature control to manage the reaction rate and ensure the desired kinetic profile is achieved during the synthesis of fluorinated compounds like this compound.

Table 1: Investigated Reaction Conditions for Aldehyde Synthesis This table is interactive. You can sort and filter the data.

| Product | Precursors | Temperature | Pressure | Catalyst/Medium |

|---|---|---|---|---|

| 2,4-Difluorobenzaldehyde | 1,3-Difluorobenzene, Carbon Monoxide | 60°C | 1.5 MPa | AlCl3, HCl |

| Cinnamaldehyde | Benzaldehyde, Acetaldehyde | 180°C - 300°C | 2 - 25 MPa | Near-critical water |

| Cinnamaldehyde | Benzaldehyde, Acetaldehyde | 0°C - 80°C | 0.001 - 1 MPa (distillation) | Solid super base |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is focused on reducing the environmental impact of the chemical process. This involves developing more benign catalysts and designing synthetic routes that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

Catalyst Development for Environmentally Benign Processes

Traditional synthesis methods for aldehydes and their derivatives often rely on catalysts that can be hazardous or generate significant waste. For example, the synthesis of 2,4-difluorobenzaldehyde may use aluminum chloride (AlCl3), which requires careful handling and disposal. researchgate.net Green chemistry seeks to replace such catalysts with more environmentally benign alternatives.

Recent advancements have focused on several areas of green catalyst development relevant to aldehyde synthesis:

Biomimetic and Biocatalysts : Inspired by natural processes, researchers have developed catalysts that operate under mild conditions, often in aqueous media. For the synthesis of benzaldehyde, 2-hydroxypropyl-β-cyclodextrin has been used as a catalyst in water, promoting reaction selectivity and offering an environmentally friendly pathway. researchgate.net

Heterogeneous Catalysts : The use of solid catalysts, such as Ti and Zn modified hydrotalcites, simplifies the separation of the catalyst from the reaction mixture, allowing for easy recovery and reuse. researchgate.net Nanocatalysis, which utilizes nanoparticles as catalysts, offers benefits like high catalytic activity and recyclability, representing a sustainable approach in organic synthesis. nih.gov

Catalyst-Free Systems : A significant green innovation is the development of processes that eliminate the need for a catalyst altogether. The synthesis of cinnamaldehyde in near-critical water is a prime example, where the properties of the solvent itself facilitate the reaction, avoiding the use of organic solvents and acid-base catalysts. google.comresearchgate.net This approach drastically simplifies the process and prevents the generation of salt by-products. google.com

The development of such green catalytic systems—including photocatalysis, organocatalysis, and nanocatalysts—is crucial for creating more sustainable synthetic routes for compounds like this compound. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edulibretexts.org It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. libretexts.org High atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. rsc.org

The synthesis of this compound is commonly achieved through a Claisen-Schmidt condensation reaction between 2,4-difluorobenzaldehyde and acetaldehyde.

Reaction: C₇H₄F₂O (2,4-difluorobenzaldehyde) + C₂H₄O (acetaldehyde) → C₉H₆F₂O (this compound) + H₂O (water)

The theoretical atom economy for this reaction can be calculated as follows:

Atom Economy Calculation:

Molecular Weight of this compound (C₉H₆F₂O): 168.14 g/mol

Molecular Weight of 2,4-difluorobenzaldehyde (C₇H₄F₂O): 142.10 g/mol

Molecular Weight of acetaldehyde (C₂H₄O): 44.05 g/mol

Percent Atom Economy = [Mass of desired product / Total mass of reactants] x 100 Percent Atom Economy = [168.14 / (142.10 + 44.05)] x 100 ≈ 90.3%

This calculation shows that the condensation reaction is inherently efficient, with over 90% of the reactant atoms being incorporated into the desired cinnamaldehyde product. The only byproduct is water, which is environmentally benign.

Strategies for waste minimization in the synthesis of this compound align with the principles of maximizing atom economy. Key strategies include:

Reaction Design : Choosing reaction pathways like addition or condensation reactions that have inherently high atom economy. scranton.edu

Catalytic Reagents : Utilizing catalytic amounts of reagents instead of stoichiometric quantities prevents the generation of large amounts of by-products. scranton.edu

Solventless Conditions : Performing reactions without solvents or in green solvents like water reduces waste and simplifies purification. The use of near-critical water, which eliminates the need for catalysts and organic solvents, is an excellent example of a waste minimization strategy. google.com

By focusing on catalyst development and maximizing atom economy, the synthesis of this compound can be made more sustainable and environmentally friendly.

Table 2: Atom Economy Calculation for this compound Synthesis This table is interactive. You can sort and filter the data.

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2,4-difluorobenzaldehyde | C₇H₄F₂O | 142.10 | Reactant |

| Acetaldehyde | C₂H₄O | 44.05 | Reactant |

| Total Reactant Mass | 186.15 | ||

| This compound | C₉H₆F₂O | 168.14 | Desired Product |

| Water | H₂O | 18.01 | Byproduct |

| Atom Economy | 90.3% | Metric |

Advanced Reaction Chemistry of 2,4 Difluorocinnamaldehyde

Nucleophilic Addition Reactions of the Aldehyde Moiety

The aldehyde functional group in 2,4-Difluorocinnamaldehyde is a primary site for nucleophilic attack. These reactions can proceed via either a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon of the α,β-unsaturated system. The specific pathway is influenced by the nature of the nucleophile and the reaction conditions.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The reaction of aldehydes with nitrogen-containing nucleophiles, such as hydrazines, to form hydrazones is a classic condensation reaction. In a specific application, this compound has been utilized in the synthesis of novel phthalazine (B143731) derivatives. The reaction involves the condensation of this compound with 4-methyl-1-hydrazin-7-yl-phthalazin-6-ol to yield the corresponding hydrazone, 2-((2-(2,4-difluorobenzylidene)hydrazinyl)methyl)-5-hydroxy-1,4-dimethylphthalazin-4(1H)-one. This transformation is a key step in the creation of complex heterocyclic structures with potential biological activity.

Table 1: Synthesis of a this compound Hydrazone Derivative

| Reactant 1 | Reactant 2 | Product |

| This compound | 4-methyl-1-hydrazin-7-yl-phthalazin-6-ol | 2-((2-(2,4-difluorobenzylidene)hydrazinyl)methyl)-5-hydroxy-1,4-dimethylphthalazin-4(1H)-one |

This table summarizes the reactants and the resulting product in the condensation reaction.

Asymmetric Conjugate Addition Reactions

The α,β-unsaturated system in this compound is susceptible to asymmetric conjugate addition reactions, which are powerful methods for the construction of chiral molecules. These reactions involve the addition of a nucleophile to the β-carbon, leading to the formation of a new stereocenter.

While specific studies on the organocatalytic asymmetric conjugate addition to this compound are not extensively documented in the reviewed literature, the general principles of this methodology are well-established for cinnamaldehyde (B126680) and its derivatives. Organocatalysis, using small chiral organic molecules as catalysts, provides a valuable alternative to metal-based catalysts for the synthesis of enantio-enriched compounds. For instance, the Michael addition of nucleophiles like malonates or nitroalkanes to the α,β-unsaturated system of cinnamaldehydes can be catalyzed by chiral secondary amines, such as proline derivatives, or thioureas. These catalysts activate the substrate through the formation of a chiral iminium ion or by activating the nucleophile through hydrogen bonding, respectively, thereby controlling the stereochemical outcome of the reaction. The fluorine substituents on the aromatic ring of this compound are expected to influence the electronic properties of the Michael acceptor, potentially affecting the reactivity and stereoselectivity of such transformations.

Electrophilic Aromatic Substitution on the Difluorobenzene Ring

The difluorobenzene ring of this compound is activated towards electrophilic aromatic substitution, albeit with regioselectivity governed by the existing substituents. The two fluorine atoms are ortho, para-directing groups, but are also deactivating due to their high electronegativity. The cinnamaldehyde group is a meta-directing and deactivating group. The interplay of these directing effects determines the position of substitution for incoming electrophiles. Due to the deactivating nature of all substituents, forcing conditions are generally required for these reactions. While specific literature on the electrophilic aromatic substitution of this compound is scarce, the expected reactivity can be inferred from the behavior of similarly substituted aromatic compounds. For example, in nitration or halogenation reactions, the incoming electrophile would be expected to substitute at the positions most activated or least deactivated by the combined electronic effects of the fluorine and cinnamaldehyde groups.

Olefinic Transformations of the α,β-Unsaturated System

The carbon-carbon double bond in the α,β-unsaturated system of this compound is a key site for various olefinic transformations, including cycloaddition and epoxidation reactions. These reactions provide routes to a variety of functionalized products.

For instance, the electron-deficient nature of the double bond, enhanced by the electron-withdrawing aldehyde group and the fluorinated ring, makes this compound a potential dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a suitable diene would lead to the formation of a six-membered ring, incorporating the olefinic carbons into the new cyclic framework. The stereochemistry of the resulting cycloadduct would be influenced by the endo/exo selectivity of the Diels-Alder reaction.

Furthermore, the double bond can undergo epoxidation to form an oxirane ring. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry. The electronic properties of the 2,4-difluorophenyl group can influence the reactivity of the double bond towards epoxidation.

Hydrogenation and Reduction Strategies for the C=C Bond

The selective reduction of the carbon-carbon double bond (C=C) in α,β-unsaturated aldehydes, such as this compound, is a crucial transformation in organic synthesis to produce saturated aldehydes. This reduction can be achieved through various catalytic hydrogenation and transfer hydrogenation methods. The primary challenge lies in selectively reducing the C=C bond while preserving the aldehyde functionality.

Catalytic hydrogenation is a widely employed method for this transformation. Palladium-based catalysts are particularly effective for the selective hydrogenation of the C=C bond in cinnamaldehyde, a structurally similar compound. researchgate.netresearchgate.net The selectivity is influenced by the catalyst support, particle size, and the presence of promoters. For instance, palladium nanoparticles supported on materials like alumina (B75360) (Al₂O₃) have shown high activity for the selective hydrogenation of the C=C bond in cinnamaldehyde. researchgate.net The reaction typically proceeds under a hydrogen atmosphere in a suitable solvent.

Transfer hydrogenation offers a milder and often more selective alternative to catalytic hydrogenation using molecular hydrogen. This method utilizes hydrogen donor molecules, such as formic acid or its salts, in the presence of a transition metal catalyst. Iridium-catalyzed transfer hydrogenation has been shown to be highly efficient for the 1,4-reduction of α,β-unsaturated carbonyl compounds. researchgate.netnih.gov This approach benefits from mild reaction conditions and a high degree of chemoselectivity, leaving other functional groups intact.

Another strategy involves the use of metal-free reduction systems. For example, benzeneselenol, generated in situ, can selectively reduce the C=C bond of α,β-unsaturated carbonyl compounds. researchgate.net This method provides a mild and experimentally simple procedure with considerable functional group tolerance.

| Reduction Method | Catalyst/Reagent | Hydrogen Source | Typical Substrate | Key Features |

| Catalytic Hydrogenation | Pd/C, Pd/Al₂O₃ | H₂ | Cinnamaldehyde | High activity, selectivity influenced by support and particle size. researchgate.netresearchgate.net |

| Transfer Hydrogenation | Iridium complexes | Formic acid | α,β-Unsaturated carbonyls | Mild conditions, high chemoselectivity. researchgate.netnih.gov |

| Metal-Free Reduction | Benzeneselenol (in situ) | - | α,β-Unsaturated carbonyls | Mild, functional group tolerant. researchgate.net |

Cycloaddition Reactions and Their Selectivity

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. libretexts.org In the context of this compound, the electron-deficient C=C bond, influenced by the electron-withdrawing aldehyde group and the difluorinated phenyl ring, makes it a potential dienophile or dipolarophile in various cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. libretexts.orglibretexts.org this compound can act as a dienophile, reacting with a conjugated diene. The stereoselectivity of the Diels-Alder reaction is a key feature, with the relative stereochemistry of the substituents on the dienophile being retained in the product. libretexts.org The presence of fluorine atoms on the phenyl ring can influence the electronic properties and thereby the reactivity of the dienophile.

[2+2] Cycloaddition reactions, which form four-membered rings, can also be envisioned with this compound. libretexts.org Photochemical [2+2] cycloadditions are particularly relevant for α,β-unsaturated carbonyl compounds. These reactions are typically initiated by UV light and can lead to the formation of cyclobutane (B1203170) derivatives.

Furthermore, 1,3-dipolar cycloaddition reactions offer a route to five-membered heterocyclic rings. researchgate.net In these reactions, a 1,3-dipole reacts with a dipolarophile. Given the electron-deficient nature of the alkene in this compound, it can serve as an effective dipolarophile, reacting with various 1,3-dipoles such as nitrones or azides to yield isoxazolidine (B1194047) or triazoline derivatives, respectively. The fluorine substituents can enhance the reactivity and influence the regioselectivity of the cycloaddition. researchgate.net

| Cycloaddition Type | Reactant Partner | Product Ring Size | Potential Application to this compound |

| [4+2] Diels-Alder | Conjugated Diene | 6-membered | Acts as a dienophile to form cyclohexene (B86901) derivatives. libretexts.orglibretexts.org |

| [2+2] Photochemical | Alkene | 4-membered | Can form cyclobutane derivatives upon UV irradiation. libretexts.org |

| [3+2] 1,3-Dipolar | 1,3-Dipole (e.g., Nitrone, Azide) | 5-membered | Acts as a dipolarophile to form five-membered heterocycles. researchgate.net |

Oxidative Transformations of the Aldehyde Group

Pinnick-type Oxidation and Related Methodologies

The oxidation of the aldehyde group in this compound to a carboxylic acid is a key transformation, yielding 2,4-difluorocinnamic acid. The Pinnick oxidation is a particularly mild and efficient method for this purpose, especially for α,β-unsaturated aldehydes. wikipedia.orgnrochemistry.com

The Pinnick oxidation utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant under mildly acidic conditions. wikipedia.orgnih.gov A common procedure involves a buffered system, often using a phosphate (B84403) buffer, and a scavenger to remove the reactive byproduct, hypochlorous acid (HOCl). 2-Methyl-2-butene is a frequently used scavenger. nrochemistry.com The reaction is known for its high functional group tolerance and its ability to oxidize sterically hindered aldehydes. wikipedia.org

The proposed mechanism involves the formation of chlorous acid (HClO₂) in situ, which then adds to the aldehyde. A subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid. wikipedia.orgnrochemistry.com The use of a scavenger prevents side reactions and decomposition of the chlorite oxidant by the generated HOCl. nrochemistry.com

| Reagent | Role | Typical Conditions | Reference |

| Sodium Chlorite (NaClO₂) | Oxidant | Stoichiometric or slight excess | wikipedia.orgnrochemistry.com |

| Phosphate Buffer (e.g., NaH₂PO₄) | Acidic Medium | Maintains mild acidic pH | wikipedia.org |

| 2-Methyl-2-butene | Scavenger | Excess | nrochemistry.com |

| Solvent | Reaction Medium | t-BuOH/H₂O, THF/H₂O | nrochemistry.com |

Functionalization of the Carboxylic Acid Derivative

2,4-Difluorocinnamic acid, the product of the oxidation of this compound, serves as a versatile building block for further synthetic modifications. guidechem.com The carboxylic acid functionality can be readily converted into a variety of other functional groups, most notably esters and amides.

Esterification: The conversion of 2,4-difluorocinnamic acid to its corresponding esters can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic and widely used method. masterorganicchemistry.commasterorganicchemistry.comresearchgate.net This is an equilibrium process, and the reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Amide Formation: The formation of an amide bond between 2,4-difluorocinnamic acid and an amine is a fundamental transformation in medicinal chemistry and materials science. luxembourg-bio.commdpi.com This reaction generally requires the activation of the carboxylic acid. A vast array of coupling reagents have been developed for this purpose. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. luxembourg-bio.com Other modern coupling reagents include HATU and HBTU. The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired product. luxembourg-bio.comnih.gov

| Transformation | Reagents | Key Features | Reference |

| Esterification (Fischer) | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, driven by excess alcohol or water removal. | masterorganicchemistry.commasterorganicchemistry.comresearchgate.net |

| Amide Formation | Amine, Coupling Reagent (e.g., DCC, HATU) | Requires activation of the carboxylic acid. | luxembourg-bio.commdpi.comnih.gov |

Derivatives and Advanced Applications of 2,4 Difluorocinnamaldehyde

Role in Materials Science Research

The incorporation of fluorine atoms into organic molecules can significantly influence their intermolecular interactions, crystal packing, and solid-state properties. This has led to growing interest in fluorinated organic compounds for applications in materials science, where precise control over molecular assembly and responsiveness to external stimuli is crucial. Derivatives of 2,4-Difluorocinnamaldehyde are being explored for their potential in creating novel "smart" materials that can respond to light.

Photoresponsive materials are a class of smart materials that can change their physical or chemical properties upon exposure to light. This light-induced transformation can manifest as changes in color, shape, or mechanical properties. Cinnamaldehyde (B126680) derivatives, particularly cinnamalmalononitriles, have been identified as promising candidates for the development of such materials due to their ability to undergo photodimerization reactions in the solid state.

The photomechanical effect, where a material undergoes a change in shape or size in response to light, is a key property of certain photoresponsive crystals. This effect is often driven by a solid-state photochemical reaction, such as a [2+2] cycloaddition, which leads to significant changes in molecular geometry and, consequently, the crystal lattice.

In the case of cinnamalmalononitrile (CM) derivatives, the photomechanical response is linked to the [2+2] photodimerization of the exocyclic double bond. The efficiency and nature of this response are highly dependent on the crystal packing of the molecules. For the reaction to occur, the molecules must be arranged in a topochemically favorable manner, meaning the reactive double bonds of adjacent molecules are parallel and within a certain distance of each other.

Two primary packing motifs have been identified for fluorinated cinnamalmalononitrile derivatives: a head-to-head (HH) arrangement and a head-to-tail (HT) arrangement. The HT packing is generally conducive to the [2+2] photodimerization, leading to a photomechanical response, while the HH packing is typically unreactive.

The substitution of fluorine atoms on the phenyl ring of cinnamaldehyde derivatives has a profound impact on their crystal packing and, consequently, their photoresponsive behavior. Fluorine's high electronegativity and ability to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, can direct the self-assembly of molecules in the solid state.

Research on a family of fluorinated cinnamalmalononitrile derivatives has shown that the position and number of fluorine substituents can lead to a rich polymorphic landscape. taylorfrancis.com Polymorphism refers to the ability of a compound to crystallize in multiple distinct crystal structures. This is significant because different polymorphs of the same compound can exhibit drastically different physical properties, including photoactivity.

For some fluorinated CM derivatives, it is possible to obtain both the reactive HT polymorph and the unreactive HH polymorph by varying the crystallization conditions, such as the solvent used. taylorfrancis.com This ability to control the crystal packing through fluorine substitution and solvent selection is a powerful tool for tuning the photomechanical properties of these materials. The addition of fluorine atoms can also shift the absorption spectra of the molecules, which can be advantageous for tailoring the material's response to specific wavelengths of light. taylorfrancis.com

In-depth Search Reveals Limited Publicly Available Data on Advanced Applications of this compound

Following a comprehensive investigation into the scientific literature and patent databases, it has been determined that there is a significant lack of publicly available information regarding the advanced applications of this compound and its derivatives in the specific fields of optoelectronics, supramolecular chemistry, and catalysis as outlined in the requested article structure.

While general information exists for related classes of compounds, such as other cinnamaldehyde derivatives or chalcones with different substitution patterns, the strict requirement to focus solely on this compound and its direct derivatives cannot be met with the currently available data. For instance, while the search yielded information on 2',4'-difluorophenyl chalcones, these are structurally distinct from derivatives of this compound. Similarly, literature on Schiff bases and their catalytic applications is available, but specific examples derived from this compound are not described in the retrieved sources.

The creation of an article that is both scientifically accurate and strictly adherent to the provided outline is therefore not feasible at this time. To do so would require speculation beyond the available evidence, which would compromise the integrity and factual basis of the content.

It is possible that research into these specific applications of this compound is proprietary, in very early stages and not yet published, or has not been a significant focus of academic or industrial research to date.

Therefore, while the requested article on "" cannot be generated as specified, this outcome itself highlights a potential gap in the current body of scientific knowledge.

Integration into Supramolecular Assemblies

Polymer Chemistry Applications

A comprehensive search of available scientific literature did not yield specific research detailing the use of this compound as a monomer in polymerization, for the functionalization of polymeric systems, or in the creation of specific functionalized polymer architectures. The aldehyde and alkene functional groups present in the molecule suggest theoretical potential for such applications, but experimental data is not currently available.

There is no specific information available in the search results regarding this compound being used as a monomer in polymerization reactions.

No specific studies were identified that utilize this compound for the functionalization of existing polymeric systems.

Research on the use of this compound to create functionalized polymer architectures has not been identified in the available literature.

Development of Chemosensors and Recognition Elements

Derivatives of fluorocinnamaldehyde have been successfully utilized as cost-effective and easy-to-synthesize probes for chemosensors. nih.govresearchgate.net These small organic molecules are of fundamental interest for applications in chemo-sensing and information security systems due to their light-absorbing properties which can be harnessed to create chemical logic devices. nih.govresearchgate.net

The design of fluorescent chemosensors based on fluorocinnamaldehyde derivatives often involves creating a molecular system that can interact with a target analyte, resulting in a measurable change in its optical properties, such as color or fluorescence. nih.govunica.itnih.gov A common strategy involves incorporating functional groups that can act as anion recognition sites. nih.gov

In a series of studies, chemosensor probes were developed containing 4-fluorocinnamaldehyde (B1661933) moieties. nih.govresearchgate.net These probes were designed for the naked-eye detection of specific anions. nih.govresearchgate.net The core principle involves a reaction between the probe and the anion that leads to a distinct color change. For instance, fluoro-derivatives of cinnamaldehyde-based sensors change from colorless to yellow in the presence of certain anions. nih.govresearchgate.net

The electronic properties of these chemosensors are critical to their function. The presence of fluorine atoms can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov For example, a difluoro-substituted cinnamaldehyde derivative was shown to have the lowest HOMO and LUMO energies and a higher energy gap compared to its mono-fluoro counterparts, which affects its stability and sensing characteristics. nih.gov The sensing mechanism often relies on the deprotonation of an N-H group on the sensor molecule by a basic anion, which alters the electronic structure and causes the observable colorimetric or fluorescent response. researchgate.net

Table 1: Properties of Fluorocinnamaldehyde-Based Chemosensor Probes

| Probe Type | Target Anions | Visual Change | Detection Limit (Fluoride) |

|---|---|---|---|

| Fluoro-derivatives | F⁻, AcO⁻, CN⁻ | Colorless to Yellow | 4.49 x 10⁻⁷ M to 2.57 x 10⁻⁶ M |

Chemosensors derived from fluorocinnamaldehydes have demonstrated effective anion recognition, particularly for fluoride (B91410) (F⁻), acetate (AcO⁻), and cyanide (CN⁻) ions in acetonitrile (B52724). nih.govresearchgate.net The sensing mechanism is primarily based on the interaction between the acidic protons of the sensor (often from a thiourea or similar group attached to the cinnamaldehyde structure) and the basic anions. nih.govnih.gov

Upon interaction with anions like fluoride, an intense color change is observed. nih.gov This is attributed to a strong hydrogen bonding interaction or an intermolecular proton transfer from the sensor's N-H groups to the anion. nih.govnih.gov This deprotonation event alters the internal charge transfer characteristics of the molecule, leading to a shift in the absorption spectrum that is visible to the naked eye. researchgate.net

The selectivity of these sensors can be tuned. For example, certain 4-fluorocinnamaldehyde-based probes can differentiate between fluoride and other anions like acetate and cyanide. nih.govresearchgate.net The detection limits for fluoride are notably low, reaching concentrations in the range of 4.49 × 10⁻⁷ M, making them highly sensitive. nih.gov The interaction and subsequent color change are efficient and allow for the simple and direct detection of these environmentally and biologically significant anions without the need for complex instrumentation. nih.gov

Optical and Colorimetric Detection Strategies

Derivatives of fluorinated cinnamaldehydes, particularly those analogous to this compound, have been explored as promising candidates for optical and colorimetric chemosensors. These small organic molecules are advantageous due to their straightforward and cost-effective synthesis. Research in this area has focused on creating probes that can detect various anions through visible color changes, a process often referred to as "naked-eye" detection.

A notable strategy involves the development of chemosensor probes by combining 4-fluorocinnamaldehyde with thiosemicarbazide derivatives. These resulting compounds function as colorimetric sensors for the detection of specific anions such as acetate (AcO⁻), cyanide (CN⁻), and fluoride (F⁻) in organic solvents like acetonitrile. researchgate.net The sensing mechanism of these probes is rooted in the interaction between the acidic N-H protons of the thiosemicarbazone moiety and the target anions.

Upon introduction of a basic anion like fluoride or acetate, a deprotonation of the N-H group occurs. This event alters the internal charge transfer (ICT) characteristics of the molecule, leading to a significant shift in its absorption spectrum and a visible color change. For instance, sensors derived from 4-fluorocinnamaldehyde typically change from colorless to yellow in the presence of these anions. researchgate.net This color change is a clear indicator of the presence of the target analyte.

The selectivity of these sensors can be finely tuned. For example, certain 4-fluorocinnamaldehyde-based probes have demonstrated the ability to differentiate between fluoride anions and acetate or cyanide anions in acetonitrile. researchgate.net This differentiation is a critical aspect of sensor development, enabling the specific identification of one analyte in the presence of others. The underlying principle for this selectivity often involves a combination of the anion's basicity and its ability to form hydrogen bonds with the sensor molecule.

The research into these fluorinated cinnamaldehyde derivatives highlights their potential in creating advanced chemical sensing systems. The ease of structural modification allows for the tuning of their sensitivity and selectivity towards various chemical inputs.

Research Findings on 4-Fluorocinnamaldehyde-Based Anion Sensors

Detailed studies on a series of probes derived from 4-fluorocinnamaldehyde (compounds 4-6 in the source literature) have provided insights into their anion sensing capabilities. researchgate.net

Visual Detection: The probes, which are initially colorless in an acetonitrile solution, exhibit a distinct color change to yellow upon the addition of fluoride, acetate, or cyanide ions, allowing for easy naked-eye detection. researchgate.net

Spectroscopic Analysis: UV-Vis spectroscopy is used to quantify these changes. For example, upon the addition of fluoride ions to a solution of a 4-fluorocinnamaldehyde-based probe, new absorption bands appear at longer wavelengths, confirming the interaction and subsequent electronic transition changes.

The table below summarizes the characteristics of a representative colorimetric sensor based on a 4-fluorocinnamaldehyde derivative (Probe 5 from the cited research) for anion detection. researchgate.net

| Property | Description |

| Sensor Base | 4-Fluorocinnamaldehyde Thiosemicarbazone Derivative |

| Target Analytes | F⁻, AcO⁻, CN⁻ |

| Solvent | Acetonitrile |

| Detection Method | Colorimetric (Naked-eye), UV-Vis Spectroscopy |

| Color Change | Colorless to Yellow |

| Mechanism | Anion-induced deprotonation of N-H protons, leading to altered Internal Charge Transfer (ICT) |

Computational and Theoretical Studies of 2,4 Difluorocinnamaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, including geometries, energies, and the distribution of electrons within a molecule.

For cinnamaldehyde (B126680), DFT studies have been employed to determine its conformational preferences. The molecule can exist in s-cis and s-trans conformations, referring to the arrangement around the single bond connecting the carbonyl group and the vinyl group. In the gas phase, the s-trans conformer of cinnamaldehyde is found to be more stable than the s-cis conformer. scielo.org.mx This preference is attributed to the steric hindrance in the s-cis form. It is anticipated that 2,4-Difluorocinnamaldehyde would exhibit a similar conformational preference.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and their spatial distribution are crucial in predicting how a molecule will interact with other molecules.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. The LUMO, on the other hand, signifies the ability of a molecule to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability.

For cinnamaldehyde and its derivatives, the HOMO is typically a π-orbital delocalized over the entire conjugated system, including the phenyl ring, the double bond, and the carbonyl group. The LUMO is usually a π*-orbital, also delocalized over the conjugated system. The introduction of two electron-withdrawing fluorine atoms at the 2 and 4 positions of the phenyl ring in this compound is expected to lower the energies of both the HOMO and LUMO. This effect is due to the inductive and mesomeric effects of the fluorine atoms. The lowering of the LUMO energy would likely increase the electrophilicity of the molecule, making it more susceptible to nucleophilic attack.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| trans-Cinnamaldehyde | -6.5 | -1.8 | 4.7 |

Note: The values in Table 1 are representative and can vary depending on the computational method and basis set used. Specific values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus prone to electrophilic attack. Blue regions represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow regions denote areas of neutral or near-neutral potential.

For cinnamaldehyde, the MEP map would show a region of negative potential around the oxygen atom of the carbonyl group, making it a likely site for protonation and electrophilic attack. The carbonyl carbon and the β-carbon of the double bond would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. researchgate.netwalisongo.ac.id

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

In cinnamaldehyde, NBO analysis would reveal the strong π-conjugation extending from the phenyl ring to the aldehyde group. This is characterized by significant donor-acceptor interactions between the π-orbitals of the phenyl ring, the C=C double bond, and the C=O double bond. These interactions contribute to the planarity and stability of the molecule. jmcs.org.mx

For this compound, NBO analysis would be particularly useful in understanding the electronic effects of the fluorine substituents. It would likely show strong electron-withdrawing effects from the fluorine atoms, evidenced by the polarization of the C-F bonds and the resulting changes in the electron density distribution throughout the molecule. The analysis could also quantify the hyperconjugative interactions between the lone pairs of the fluorine atoms and the antibonding orbitals of the phenyl ring.

Simulation of Reaction Mechanisms and Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, allowing for the study of transition states and the energetics of different reaction pathways. For cinnamaldehyde and its derivatives, several types of reactions are of interest, including nucleophilic additions to the carbonyl group and the β-carbon of the double bond (Michael addition).

A computational study on the Michael addition of nitromethane (B149229) to cinnamaldehyde, catalyzed by a secondary amine, has provided detailed insights into the reaction mechanism. nih.govacs.org The study, using DFT calculations, mapped out the entire reaction pathway, including the formation of iminium ion and enamine intermediates.

Transition State Analysis

A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Identifying and characterizing the structure and energy of the transition state is fundamental to understanding the kinetics of a reaction.

In the case of the Michael addition to cinnamaldehyde, computational studies have been able to locate and characterize the transition states for each step of the reaction. nih.govacs.org This includes the formation of the C-C bond between the nucleophile and the β-carbon of the cinnamaldehyde derivative. The presence of electron-withdrawing fluorine atoms in this compound is expected to stabilize the transition state of nucleophilic attack at the β-carbon. This stabilization would arise from the delocalization of the developing negative charge onto the electron-deficient aromatic ring, thereby lowering the activation energy and potentially accelerating the reaction rate.

Energetics of Molecular Transformations

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Iminium ion formation | ~15-20 |

| C-C bond formation (Michael addition) | ~10-15 |

Note: The values in Table 2 are illustrative and are based on a specific catalyzed reaction of cinnamaldehyde. The actual values for this compound would depend on the specific nucleophile and reaction conditions.

Based on the conducted research, specific computational and theoretical studies focusing solely on this compound for the prediction of its spectroscopic properties, molecular dynamics simulations of its supramolecular interactions, and its crystal structure prediction and polymorphism are not available in the provided search results.

General methodologies for these types of computational studies on similar fluorinated aromatic compounds, aldehydes, and other organic molecules are well-documented. However, detailed research findings, specific data tables, and in-depth analysis pertaining directly to this compound are absent from the publicly available literature found. Therefore, it is not possible to provide a scientifically accurate article with detailed research findings as requested in the prompt's outline for this specific compound.

Advanced Analytical Methodologies in 2,4 Difluorocinnamaldehyde Research

Spectroscopic Characterization in Research Contexts

Spectroscopy is an indispensable tool in the study of 2,4-Difluorocinnamaldehyde, enabling researchers to probe its structure and electronic properties. A combination of techniques is typically employed to build a comprehensive understanding of the compound and its transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous determination of the molecular structure of organic compounds. In the context of this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and for the complete assignment of proton and carbon signals.

In the synthesis of derivatives, such as those involving the reaction of the aldehyde group or modifications to the olefinic bond, NMR provides definitive evidence of the new structure. For instance, in the synthesis of pyrazole (B372694) derivatives from chalcones (which can be formed from cinnamaldehydes), the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the pyrazole ring protons would be key indicators of a successful reaction. Similarly, the chemical shifts and coupling constants of the vinyl protons are diagnostic for the E/Z configuration of the double bond.

Fluorine-19 (¹⁹F) NMR is particularly valuable for compounds like this compound and its derivatives. The two fluorine atoms on the phenyl ring will appear as distinct signals in the ¹⁹F NMR spectrum, and their coupling to each other and to nearby protons provides crucial information for structural confirmation.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, leading to a complete and unambiguous structural assignment of complex derivatives. urfu.ru

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative (Note: This table is illustrative and shows typical chemical shift ranges for key functional groups.)

| Position/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 (d) | 190 - 195 | Vinyl H, Carbonyl C |

| Vinyl H (α to C=O) | 6.5 - 7.0 (dd) | 125 - 135 | Aldehyde H, Carbonyl C, β-Vinyl H |

| Vinyl H (β to C=O) | 7.5 - 8.0 (d) | 145 - 155 | Aromatic H, α-Vinyl H |

| Aromatic H | 6.8 - 7.8 (m) | 110 - 165 | Aromatic C, β-Vinyl H |

| Aromatic C-F | - | 160 - 170 (d, JCF) | - |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula of this compound and its derivatives, which is crucial for confirming their identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. researchgate.netlcms.cz This technique is invaluable for monitoring the progress of reactions involving this compound. By analyzing aliquots of the reaction mixture over time, researchers can identify the formation of products, intermediates, and byproducts. It is also a primary tool for assessing the purity of the final product.

In tandem mass spectrometry (MS/MS), a specific ion (typically the molecular ion) is selected and fragmented to produce a characteristic pattern of fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its structural confirmation. For aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy to enhance ionization and produce characteristic fragmentation patterns for sensitive and selective analysis by LC-MS/MS. jasco-global.comlongdom.org

Table 2: Illustrative HRMS and MS/MS Data for this compound

| Analysis | Expected Result | Information Gained |

|---|---|---|

| Molecular Formula | C₉H₆F₂O | Elemental Composition |

| Calculated Exact Mass | 168.0387 | High-accuracy mass for formula confirmation |

| Observed [M+H]⁺ (HRMS) | 169.0465 | Confirmation of molecular weight |

| Key MS/MS Fragments of [M+H]⁺ | m/z 141 (loss of CO), m/z 113 (loss of CO, C₂H₂) | Structural information from fragmentation pattern |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum will show characteristic absorption bands corresponding to the aldehyde C-H stretch, the carbonyl (C=O) group, the carbon-carbon double bond (C=C) of the vinyl group and the aromatic ring, and the carbon-fluorine (C-F) bonds. The position of the carbonyl stretching frequency provides information about the electronic environment, with conjugation to the double bond and the aromatic ring typically lowering the frequency compared to a simple aliphatic aldehyde.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Molecules with conjugated systems, like this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum typically shows strong absorption bands corresponding to π → π* transitions of the conjugated system. The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation.

Table 3: Characteristic IR and UV-Vis Absorption Data for this compound

| Spectroscopy | Expected Absorption | Assignment |

|---|---|---|

| Infrared (IR) | ~2850, 2750 cm⁻¹ | Aldehyde C-H Stretch |

| ~1680-1700 cm⁻¹ | Conjugated Carbonyl (C=O) Stretch | |

| ~1625 cm⁻¹ | Olefinic C=C Stretch | |

| ~1600, 1480 cm⁻¹ | Aromatic C=C Stretch | |

| ~1100-1250 cm⁻¹ | C-F Stretch | |

| UV-Visible | ~280-320 nm | π → π* transition |

Table 4: Example Crystallographic Data for a Difluorinated Aromatic Compound (Note: This data is for an example compound, C₂₄H₂₀F₂O₄, and illustrates the type of information obtained from an X-ray crystal structure analysis.) researchgate.net

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 8.3962(8) |

| b (Å) | 11.1939(19) |

| c (Å) | 11.596(2) |

| α (°) | 64.877(17) |

| β (°) | 85.781(11) |

| γ (°) | 86.894(10) |

| Volume (ų) | 983.8(3) |

| Z | 2 |

Chromatographic and Separation Techniques

Chromatography is essential for the separation and purification of this compound and its derivatives, as well as for the analysis of complex mixtures.

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, it is critical to determine the enantiomeric excess (ee) of the product. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. nih.gov

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to a separation of the enantiomers, which then elute from the column at different retention times. By integrating the areas of the two peaks in the chromatogram, the ratio of the enantiomers can be calculated, and thus the enantiomeric excess can be determined. The development of a chiral HPLC method often involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

For example, if an asymmetric reaction was performed on the double bond of this compound to create a chiral center, chiral HPLC would be the standard method to assess the success of the reaction in terms of enantioselectivity.

Table 5: Hypothetical Chiral HPLC Data for a Derivative of this compound

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |

|---|---|---|---|

| Enantiomer 1 (minor) | 12.5 | 5,000 | 90% |

| Enantiomer 2 (major) | 14.8 | 95,000 |

Gas Chromatography (GC) and Liquid Chromatography (LC) for Reaction Monitoring and Product Purity

Gas Chromatography (GC) and Liquid Chromatography (LC) are indispensable instrumental techniques for the analysis of organic compounds, playing a crucial role in the synthesis and quality control of this compound. These methods are adept at separating components from a mixture, allowing for both qualitative identification and quantitative measurement, which is essential for monitoring the progress of a chemical reaction and assessing the purity of the final product.

Gas Chromatography (GC): GC is particularly suited for the analysis of volatile and thermally stable compounds. longdom.org In the context of this compound synthesis, GC, often coupled with a mass spectrometer (GC-MS), serves as a powerful tool for monitoring the reaction. Samples can be taken from the reaction mixture at various time points to track the consumption of reactants (e.g., 2,4-difluorobenzaldehyde) and the formation of the cinnamaldehyde (B126680) product. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. longdom.orgresearchgate.net The retention time—the time it takes for a compound to pass through the column—helps in identifying the components, while the peak area is proportional to their concentration.

For purity analysis, a high-resolution capillary column can effectively separate this compound from residual solvents, starting materials, and potential by-products. The percentage purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram.

Table 1: Representative GC Parameters for Aldehyde Analysis This table presents typical conditions for the analysis of aromatic aldehydes, adaptable for this compound.

| Parameter | Value |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector Temp. | 280 °C (FID) or MS Transfer Line at 280 °C |

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a complementary technique that is highly effective for compounds that may not be sufficiently volatile or thermally stable for GC analysis. For assessing the purity of this compound, a reversed-phase HPLC method is commonly employed. jmpas.comresearchgate.net In this setup, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. jmpas.comnih.gov

An HPLC system equipped with a UV detector is particularly effective, as the conjugated system of the cinnamaldehyde moiety provides strong UV absorbance, leading to high sensitivity. rsc.orgchromatographyonline.com By running a sample of the final product, a chromatogram is produced where the purity can be calculated by the relative area of the main peak. The method's high precision and accuracy make it ideal for final quality assurance before the compound is used in subsequent applications. jmpas.com

Table 2: Example HPLC Method for Purity Determination of Cinnamaldehyde Derivatives This table outlines a general-purpose HPLC method for quantifying cinnamaldehyde-related compounds.

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v), isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 285 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Analyte Retention Time | ~7.2 min (example for cinnamaldehyde) |

Advanced Microscopy for Material Morphology (e.g., AFM, SEM, TEM)

When this compound is used as a building block for advanced materials, such as polymers or liquid crystals, understanding the material's morphology at the micro- and nanoscale is critical to its function. mdpi.comlcsoftmatter.com Advanced microscopy techniques like Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide detailed insights into surface topography, structure, and internal arrangement.

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface morphology of materials. In the context of materials derived from this compound, such as polymer-dispersed liquid crystals (PDLCs), SEM can visualize the size, shape, and distribution of liquid crystal droplets within the polymer matrix. researchgate.netmdpi.com The morphology of these droplets is a key factor influencing the electro-optical properties of the material. SEM provides high-resolution, three-dimensional-like images by scanning the surface with a focused beam of electrons and detecting the secondary electrons emitted from the sample.

Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing the surface of a material at the nanoscale, capable of providing quantitative data on surface roughness and topography. purdue.edu For thin films or coatings synthesized using this compound derivatives, AFM can map the surface with sub-nanometer resolution. This is achieved by scanning a sharp probe attached to a cantilever across the sample surface. The technique can be operated in various modes to measure not only topography but also properties like adhesion and elasticity, which are crucial for the performance of functional polymeric materials. researchgate.net

Table 3: Representative Morphological Data from Microscopy Techniques This table provides examples of the types of quantitative data that can be obtained from advanced microscopy of materials like polymer films or liquid crystals.

| Technique | Measured Parameter | Typical Value Range | Application Example |

| SEM | Liquid Crystal Droplet Diameter | 0.5 - 5 µm | Characterizing polymer-dispersed liquid crystal (PDLC) films. researchgate.netmdpi.com |

| AFM | Surface Roughness (RMS) | 1 - 20 nm | Assessing the quality of a polymer thin film on a substrate. purdue.edu |

| TEM | Nanoparticle Size | 10 - 100 nm | Imaging the internal structure of composite materials. |

Transmission Electron Microscopy (TEM): TEM is used to investigate the internal structure of a material. Unlike SEM, which probes the surface, TEM generates images from electrons that pass through an ultra-thin sample. If this compound were used to synthesize block copolymers that self-assemble into nanostructures, or to create composite materials containing nanoparticles, TEM would be the ideal technique to visualize the resulting morphology. It can reveal the size, shape, and arrangement of different phases or particles within the bulk material, providing critical information on how the molecular design translates to the final material architecture.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Functionalizations

Future research will likely focus on expanding the synthetic utility of 2,4-Difluorocinnamaldehyde through the exploration of novel reaction pathways and functionalizations. A primary area of interest is its use as a precursor in the synthesis of complex heterocyclic compounds. The α,β-unsaturated aldehyde functionality is a key reactive site for various cycloaddition and condensation reactions.

One promising avenue is the synthesis of fluorinated chalcones and their subsequent conversion into a variety of heterocyclic systems. The Claisen-Schmidt condensation of this compound with substituted acetophenones can yield a library of chalcones with diverse electronic and photophysical properties. These chalcones can then serve as synthons for pyrimidines, pyrazoles, and other biologically relevant heterocycles. Research into green synthetic methods, such as using graphene oxide as a catalyst in solvent-free conditions for the synthesis of dihydropyrimidine (B8664642) derivatives from cinnamaldehyde (B126680), provides a sustainable blueprint for similar transformations with its difluorinated analog. aip.orgresearchgate.net

Furthermore, the development of stereoselective reactions will be crucial. The synthesis of chiral derivatives of this compound could lead to the production of enantiomerically pure compounds with specific biological activities or applications in asymmetric catalysis.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Potential Synthetic Route | Key Intermediates |

|---|---|---|

| Pyrimidines | Biginelli-type reaction | Dihydropyrimidinones |

| Pyrazoles | Reaction with hydrazine (B178648) derivatives | Pyrazoline intermediates |

| Isoxazoles | Reaction with hydroxylamine | Isoxazoline intermediates |

Integration into Multi-component Systems for Enhanced Functionality

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The integration of this compound into MCRs is a promising area for future investigation. Its aldehyde functionality makes it an ideal candidate for well-established MCRs such as the Ugi, Passerini, and Hantzsch reactions.

The resulting products, incorporating the 2,4-difluorophenyl moiety, could exhibit enhanced biological activity or unique material properties. For instance, the incorporation of this group into peptide-like scaffolds via the Ugi reaction could lead to novel peptidomimetics with improved metabolic stability. The development of novel MCRs specifically designed around this compound could also lead to the discovery of new chemical entities with unforeseen applications.

Development of Next-Generation Advanced Materials

The unique electronic and photophysical properties of fluorinated aromatic compounds suggest that this compound and its derivatives could be valuable components in the development of next-generation advanced materials. Research into the synthesis of polymers and functional materials from related fluorinated cinnamaldehydes provides a strong basis for this direction. For example, 4-fluorocinnamaldehyde (B1661933) is utilized in the synthesis of novel polymers and has been developed as a chemosensor probe for anion recognition. chemicalbook.com

Polymer Chemistry: this compound can be explored as a monomer or a precursor for monomers in the synthesis of novel polymers. The resulting polymers may exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties due to the presence of the difluoro-aromatic group.

Organic Electronics: Chalcones derived from this compound could possess interesting photophysical properties, such as intramolecular charge transfer (ICT), making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. researchgate.netnih.govmanipal.edunih.gov The electron-withdrawing nature of the fluorine atoms can modulate the HOMO-LUMO energy levels of these materials, allowing for the fine-tuning of their optoelectronic properties.

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Potential Application | Key Properties |

|---|---|---|

| Fluorinated Polymers | High-performance plastics, coatings | Thermal stability, chemical resistance |

| Organic Semiconductors | OLEDs, OPVs | Tunable electronic properties |

| Fluorescent Probes | Chemical sensing, bioimaging | High quantum yield, sensitivity |

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry will play a pivotal role in guiding the future research directions of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of the molecule and to elucidate the mechanisms of its reactions. researchgate.net This can aid in the rational design of synthetic pathways and the optimization of reaction conditions.

Furthermore, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physical, chemical, and biological properties of derivatives of this compound. By correlating molecular descriptors with experimental data, these models can accelerate the discovery of new materials and bioactive compounds by identifying promising candidates for synthesis and testing, thereby reducing the time and cost of research and development.

Role in Sustainable Chemistry and Resource Efficiency

The principles of green chemistry and resource efficiency are becoming increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods. This includes the use of greener catalysts, such as magnetic nanoparticles or graphene oxide, and the implementation of solvent-free reaction conditions. aip.orgresearchgate.netuntirta.ac.id

Q & A

Q. What are the optimal synthetic routes for 2,4-Difluorocinnamaldehyde, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves halogenation of cinnamaldehyde precursors or oxidation of fluorinated alcohols. Key optimization steps include:

- Nucleophilic fluorination : Using fluorinating agents (e.g., Selectfluor®) under inert conditions to minimize side reactions.

- Oxidation of allylic alcohols : Catalytic oxidation (e.g., TEMPO/oxone) of 2,4-difluorocinnamyl alcohol to the aldehyde, monitoring progress via TLC or GC-MS .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- <sup>19</sup>F NMR : Distinct peaks for 2-F and 4-F substituents (δ ≈ -110 to -120 ppm for aromatic fluorines).

- <sup>1</sup>H NMR : Aldehyde proton (δ 9.8–10.2 ppm) and coupling patterns in the aromatic region (JH-F ≈ 8–12 Hz).

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm<sup>-1</sup>) and C-F (~1200 cm<sup>-1</sup>).

- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 168.1 (C9H6F2O). Cross-validate with high-resolution MS (HRMS) .

Q. How does the electronic influence of fluorine substituents in this compound affect its reactivity in nucleophilic addition reactions?

The electron-withdrawing fluorine atoms deactivate the aromatic ring, reducing electrophilicity at the carbonyl group. This necessitates:

- Stronger nucleophiles : Use organometallic reagents (e.g., Grignard) or catalytic Lewis acids (e.g., BF3·OEt2) to enhance reactivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in Michael additions .

Advanced Research Questions

Q. How can computational chemistry approaches like DFT predict the regioselectivity of this compound in cycloaddition reactions?

- Density Functional Theory (DFT) : Model transition states for [4+2] cycloadditions to identify regioselectivity (e.g., endo vs. exo).

- Electrostatic potential maps : Visualize electron-deficient regions (C=O) to predict nucleophilic attack sites.

- Benchmarking : Compare computed activation energies with experimental yields to refine models .

Q. What strategies are recommended for resolving contradictions in reported solubility data for this compound across different solvent systems?

Q. How should researchers design multi-step catalytic asymmetric reactions using this compound as a key intermediate?